Didocosyl (R-(R*,R*))-tartrate
Description
Didocosyl (R-(R,R))-tartrate is a diester derivative of (R,R)-tartaric acid, where two docosyl (C22) alkyl chains are esterified to the hydroxyl groups of the tartaric acid backbone. The stereochemical descriptor R-(R,R) indicates the (R,R) configuration of the tartrate moiety, which is critical for its physicochemical and biological interactions . This compound is structurally characterized by its long hydrophobic alkyl chains, making it highly lipophilic. It is primarily used in industrial applications, such as lubricants or emollients in cosmetics, where its long alkyl chains enhance stability and texture .
Key properties include:
Properties
CAS No. |
94237-19-1 |
|---|---|
Molecular Formula |
C48H94O6 |
Molecular Weight |
767.3 g/mol |
IUPAC Name |
didocosyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C48H94O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-53-47(51)45(49)46(50)48(52)54-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-50H,3-44H2,1-2H3/t45-,46-/m1/s1 |
InChI Key |
JFERDYYLAXLVIE-AWSIMMLFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCCCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Didocosyl (R-(R*,R*))-tartrate typically involves the esterification of tartaric acid with didocosanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is heated to promote the formation of the ester bonds, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and catalyst concentration, are crucial for large-scale production. The final product is often subjected to rigorous quality control measures to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions: Didocosyl (R-(R*,R*))-tartrate can undergo various chemical reactions, including:
Oxidation: The long alkyl chains can be oxidized to form carboxylic acids or ketones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New esters or amides.
Scientific Research Applications
Didocosyl (R-(R*,R*))-tartrate has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Medicine: Explored for its potential use in topical formulations for skin conditions.
Industry: Utilized as a surfactant in cosmetic formulations and as an emulsifying agent in various products.
Mechanism of Action
The mechanism of action of Didocosyl (R-(R*,R*))-tartrate involves its interaction with biological membranes due to its amphiphilic nature. The long alkyl chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property makes it a candidate for drug delivery systems, where it can facilitate the transport of active pharmaceutical ingredients across cell membranes.
Comparison with Similar Compounds
Table 1: Comparison of Tartaric Acid Derivatives
Key Findings
Lipophilicity and Solubility: Didocosyl (R-(R,R))-tartrate’s long alkyl chains render it insoluble in water but highly soluble in nonpolar solvents, unlike shorter-chain esters (e.g., dimethyl tartrate) or ionic salts (e.g., potassium tartrate) . Di-C12-13 Alkyl Tartrate balances lipophilicity and spreadability, making it preferable in skincare formulations over longer-chain derivatives .
Thermal Stability :
- Long-chain esters like didocosyl tartrate exhibit higher melting points (>100°C) compared to dimethyl tartrate (melting point: ~70°C), enhancing their utility in high-temperature applications .
Biological Activity :
- Tartrate salts (e.g., ergotamine tartrate, hydrocodone bitartrate) are favored in pharmaceuticals due to improved bioavailability and controlled release, whereas esters like didocosyl tartrate lack significant bioactivity .
Stereochemical Specificity :
- The (R,R) configuration in didocosyl tartrate is critical for forming stable crystalline structures, a property shared with potassium tartrate but absent in racemic mixtures .
Research and Industrial Relevance
- Cosmetics : Didocosyl (R-(R,R))-tartrate’s emollient properties are superior to Di-C12-13 Alkyl Tartrate in formulations requiring long-lasting moisture retention .
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